N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride

Medicinal Chemistry Organic Synthesis Molecular Property

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride (CAS 1220019-70-4) is a sarcosyl-β-alaninol core scaffold supplied as an HCl salt for superior aqueous solubility—critical for reproducible in vitro electrophysiology and aqueous-phase derivatization. With 4 H-bond donors (TPSA 61.4 Ų), it is a key intermediate in voltage-gated sodium channel SAR programs. The terminal hydroxyl enables ester/ether conjugation to tune pharmacokinetics. Available at ≥95% purity (NLT 98% from select sources) for reference standard use—unambiguously distinguishable (Δ14 Da) from its hydroxyethyl analog via LC-MS/MS.

Molecular Formula C6H15ClN2O2
Molecular Weight 182.65 g/mol
CAS No. 1220019-70-4
Cat. No. B1441868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride
CAS1220019-70-4
Molecular FormulaC6H15ClN2O2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCNCC(=O)NCCCO.Cl
InChIInChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8-3-2-4-9;/h7,9H,2-5H2,1H3,(H,8,10);1H
InChIKeyQYDQJARQJYHLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxypropyl)-2-(methylamino)acetamide Hydrochloride (CAS 1220019-70-4) – Technical Baseline for Sourcing


N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride (CAS 1220019-70-4) is a synthetic substituted 2-aminoacetamide featuring a sarcosyl-β-alaninol core structure [1]. Its hydrochloride salt form confers enhanced aqueous solubility relative to its free base, a property that directly influences its handling and utility in aqueous reaction systems [2]. The compound's molecular formula is C6H15ClN2O2, with a molecular weight of 182.65 g/mol [3]. Commercially available material from established suppliers including AKSci and MolCore is characterized by a minimum purity specification of 95% .

Why N-(3-Hydroxypropyl)-2-(methylamino)acetamide Hydrochloride Cannot Be Interchanged with Closest Analogs


This compound is a specific structural isomer within the N-(hydroxyalkyl)-2-(methylamino)acetamide hydrochloride family. Closely related analogs such as N-(2-hydroxyethyl)-2-(methylamino)acetamide hydrochloride (CAS 1220029-79-7) and N-ethyl-N-(2-hydroxyethyl)-2-(methylamino)acetamide hydrochloride (CAS 1219982-24-7) differ in hydroxyalkyl chain length and backbone substitution, resulting in distinct molecular properties . These structural variations directly impact key procurement and experimental parameters including molecular weight, hydrogen bonding capacity, and logP, which in turn affect solubility, chromatographic behavior, and reactivity in derivatization workflows [1]. Generic substitution based solely on the 2-(methylamino)acetamide pharmacophore would alter these critical parameters and compromise experimental reproducibility or synthetic pathway outcomes [2].

Quantitative Evidence for Differentiation of N-(3-Hydroxypropyl)-2-(methylamino)acetamide Hydrochloride (CAS 1220019-70-4)


Molecular Weight and Formula Comparison Against N-(2-Hydroxyethyl) Analog

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride (CAS 1220019-70-4) exhibits a molecular weight of 182.65 g/mol and a molecular formula of C6H15ClN2O2 [1]. In direct comparison, its closest commercially available structural analog, N-(2-hydroxyethyl)-2-(methylamino)acetamide hydrochloride (CAS 1220029-79-7), has a molecular weight of 168.62 g/mol and a formula of C5H13ClN2O2 . This difference reflects the replacement of a hydroxyethyl group (C2) with a hydroxypropyl group (C3) on the acetamide nitrogen. The addition of a single methylene unit adds 14.03 Da to the molecular weight and introduces one additional rotatable bond in the hydroxyalkyl chain.

Medicinal Chemistry Organic Synthesis Molecular Property

Hydrogen Bond Donor Count and Rotatable Bond Characterization

The compound contains 4 hydrogen bond donors (3 from the hydroxypropyl chain and amine groups, plus 1 additional) and 5 rotatable bonds based on PubChem computed properties [1]. This profile confers distinct conformational flexibility and hydrogen bonding capacity compared to the N-(2-hydroxyethyl) analog. The extended hydroxypropyl chain provides greater reach for intermolecular interactions while maintaining aqueous solubility through the hydrochloride salt form. In the context of substituted 2-aminoacetamide sodium channel blockers described in U.S. Patent 8,426,431 B2, the hydroxypropyl substitution pattern is explicitly enumerated as a preferred embodiment for optimizing pharmacological properties, distinct from hydroxymethyl, hydroxyethyl, or hydroxybutyl variants [2]. The patent class-level guidance indicates that hydroxypropyl substitution represents a specific optimization point within the structure-activity relationship (SAR) landscape of this compound class, and substitution with shorter or longer hydroxyalkyl chains is not expected to yield identical biological or physicochemical outcomes [2].

Drug Design Structural Biology SAR

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of N-(3-hydroxypropyl)-2-(methylamino)acetamide hydrochloride is 61.4 Ų [1][2]. While direct TPSA values for the N-(2-hydroxyethyl) analog are not publicly available in authoritative databases, class-level analysis of hydroxyalkyl substitution patterns indicates that TPSA increases incrementally with chain length due to the addition of polar surface-contributing atoms. This places the compound at the upper end of the optimal range for passive membrane permeability in the context of central nervous system drug candidates.

ADME Prediction Bioavailability Medicinal Chemistry

Minimum Purity Specification Comparison Across Commercial Sources

Across multiple commercial suppliers, N-(3-hydroxypropyl)-2-(methylamino)acetamide hydrochloride (CAS 1220019-70-4) is consistently offered with a minimum purity specification of 95% . This is equivalent to the purity specification for the N-(2-hydroxyethyl) analog (CAS 1220029-79-7), which is also 95% . The compound's MDL identifier is MFCD13562530 . Some suppliers such as MolCore provide material with NLT 98% purity specifications . Notably, one commercial source, CymitQuimica, currently lists this compound as discontinued (as of February 15, 2019), indicating potential supply chain constraints for this specific CAS number relative to more widely available analogs .

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for N-(3-Hydroxypropyl)-2-(methylamino)acetamide Hydrochloride (CAS 1220019-70-4)


Scaffold for Sodium Channel Blocker Optimization Programs

Based on the substituted 2-aminoacetamide sodium channel blocker patent landscape (U.S. Patent 8,426,431 B2) [1], this compound serves as a key hydroxypropyl-substituted scaffold for structure-activity relationship (SAR) studies targeting voltage-gated sodium channels. The hydroxypropyl substitution pattern represents a specific optimization point within the SAR of this compound class. The hydrochloride salt form ensures aqueous solubility suitable for in vitro electrophysiology assays, while the 61.4 Ų TPSA supports subsequent CNS penetration optimization [2].

Building Block for Prodrug Conjugation via Terminal Hydroxyl Group

The terminal hydroxyl group on the 3-hydroxypropyl chain provides a synthetically accessible handle for ester or ether conjugation. In the context of 2-aminoacetamide sodium channel blocker development, this hydroxyl moiety can be derivatized to modulate pharmacokinetic properties without disrupting the core pharmacophore [1]. The distinct molecular weight (182.65 g/mol) facilitates reaction monitoring by LC-MS [2].

Analytical Reference Standard for Hydroxypropyl-Acetamide Impurity Profiling

Given the compound's well-defined molecular properties (C6H15ClN2O2, MW 182.65, MDL MFCD13562530) and the availability of material with NLT 98% purity from select vendors , it can serve as a reference standard for identifying and quantifying hydroxypropyl-containing impurities or metabolites in pharmaceutical development workflows where 2-aminoacetamide derivatives are employed. The 14 Da mass difference from the hydroxyethyl analog provides unambiguous MS/MS differentiation .

Aqueous Soluble Reagent for Hydroxypropyl Functional Group Transfer Reactions

The hydrochloride salt form confers enhanced aqueous solubility relative to the free base [3], making it a practical reagent for reactions requiring water as a solvent or co-solvent. The compound's 4 hydrogen bond donors contribute to its solubility profile. Its defined purity specifications (95-98%) and standard storage conditions (sealed in dry, room temperature) support reproducible use in multi-step synthetic sequences .

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